molecular formula C7H15NO3 B1195898 Carnitine CAS No. 406-76-8

Carnitine

Cat. No. B1195898
CAS RN: 406-76-8
M. Wt: 161.2 g/mol
InChI Key: PHIQHXFUZVPYII-UHFFFAOYSA-N
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Description

Carnitine, a nutrient synthesized from dietary amino acids and found notably in meat and dairy products, is integral to the metabolism of long-chain fatty acids and the regulation of mitochondrial coenzyme A levels. Its deficiency is linked to several metabolic disorders, including those related to certain antiepileptic drugs (Coulter, 1991). L-Carnitine's role extends beyond fatty acid transport; it influences energy production, oxidative stress reduction, and is explored for its therapeutic potential across various conditions, though its effectiveness varies (Pękala et al., 2011).

Synthesis Analysis

L-Carnitine is biosynthesized within the body from the amino acids L-lysine and L-methionine. Its synthesis is vital for fatty acid metabolism, facilitating the transport of fatty acids into the mitochondrial matrix for energy production. This process is critical for cellular energy homeostasis and is influenced by dietary intake and endogenous synthesis capabilities (Pękala et al., 2011).

Molecular Structure Analysis

Carnitine's molecular structure allows it to perform its primary function of transporting fatty acids across the mitochondrial membrane. This process is crucial for the beta-oxidation of fatty acids, contributing to energy production within cells. The structure of carnitine is designed to facilitate this transport, embodying its role in metabolic pathways and energy metabolism.

Chemical Reactions and Properties

Carnitine participates in critical chemical reactions within the body, including the transport of fatty acids and the regulation of mitochondrial function. It acts as an antioxidant, mitigating oxidative stress and supporting cellular health. These properties underscore carnitine's importance in metabolic processes and its potential in therapeutic applications (Pękala et al., 2011).

Physical Properties Analysis

As a quaternary ammonium compound, carnitine's physical properties include solubility in water, which is essential for its biological functions and transport within the body. Its ability to exist in different forms, such as acetyl-L-carnitine, allows it to participate in various metabolic processes and exhibit versatility in its roles.

Chemical Properties Analysis

Carnitine's chemical properties enable it to support mitochondrial function, energy production, and antioxidative mechanisms. Its role in fatty acid transport is a cornerstone of its involvement in metabolic health, highlighting its significance in nutritional and therapeutic contexts.

  • Coulter, D. (1991). Review Article: Carnitine, Valproate, and Toxicity. Journal of Child Neurology. Link to paper.
  • Pękala, J., Patkowska-Sokoła, B., Bodkowski, R., Jamróz, D., Nowakowski, P., Lochyński, S., Librowski, T. (2011). L-carnitine--metabolic functions and meaning in humans life. Current Drug Metabolism. Link to paper.

Scientific Research Applications

  • Weight Loss and Exercise Performance in the Elderly : L-Carnitine supplementation combined with regular exercise showed a positive effect on weight loss in elderly obese rats, suggesting potential applications for aging populations (Türkay & Başalp, 2019).

  • Energy Production and Disease Management : Carnitine plays a crucial role in energy production and fatty acid metabolism. Its deficiency is linked to various conditions such as diabetes, heart diseases, and certain muscle disorders. Supplementation of L-carnitine, the biologically active form, can be beneficial in managing these conditions (Flanagan et al., 2010).

  • Adjunctive Therapy in Diabetes : L-Carnitine supplementation has shown efficacy in alleviating lipid-induced insulin resistance in mouse models of metabolic disease, suggesting its potential as an adjunctive therapy in diabetes (Power et al., 2007).

  • Analytical Studies : Carnitine's significance in metabolism and therapy necessitates sensitive analytical methods for its determination in various biological materials, foods, and dietary supplements (Dąbrowska & Starek, 2014).

  • Cardiovascular Health : Carnitine and its derivatives, like propionyl-L-carnitine, are beneficial in multiple cardiovascular conditions, including angina, myocardial infarction, and congestive heart failure (Arsenian, 1997).

  • Reproductive Health and IVF Outcomes : L-Carnitine supplementation in embryo culture medium showed improvement in embryogenesis and could be beneficial in enhancing IVF outcomes (Abdelrazik et al., 2009).

  • Role in Fish Culture and Nutrition : L-Carnitine supplementation in fish diets has been investigated for its multifunctional purposes, such as growth promotion and protection against environmental stressors in aquaculture (Harpaz, 2005).

  • Oxidative Stress Mitigation : L-Carnitine exhibits antioxidative properties and can protect plasma components against oxidative alterations, indicating its potential in managing oxidative stress-related conditions (Kołodziejczyk et al., 2011).

  • Cancer-Related Fatigue Management : A study on L-carnitine supplementation in cancer patients showed no significant improvement in fatigue, highlighting the need for further research in this area (Cruciani et al., 2012).

  • Neuroendocrine Effects on Reproductive Health : Carnitines have shown promise in treating reproductive impairments such as functional hypothalamic amenorrhea and polycystic ovary syndrome by modulating hormonal and metabolic parameters (Petrillo et al., 2021).

  • Weight Loss in Adults : Carnitine supplementation has been associated with significant weight loss and a decrease in body mass index in adults, according to a meta-analysis of randomized controlled trials (Pooyandjoo et al., 2016).

  • Carnitine in Valproic Acid Therapy : Carnitine supplementation has been explored for its role in mitigating the reduction of free carnitine levels in children taking valproic acid (Kelley, 1994).

Safety And Hazards

  • Cardiovascular System : Long-term effects on the cardiovascular system require further study .

Future Directions

  • Optimal Dosages : Determine optimal dosages for specific conditions .

properties

IUPAC Name

3-hydroxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQHXFUZVPYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022744
Record name Carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carnitine

CAS RN

406-76-8
Record name (±)-Carnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carnitine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(3-carboxy-2-hydroxypropyl)trimethylammonium hydroxide
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Record name CARNITINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
418,000
Citations
LL Bieber - Annual review of biochemistry, 1988 - annualreviews.org
… of carnitine and the impact of carnitine … carnitine; to 5 and 24 for summaries of the nutritional aspects; to Refs. 6--8, 24, and 32 for the clinical aspects of carnitine and systemic carnitine …
Number of citations: 984 www.annualreviews.org
JL Flanagan, PA Simmons… - Nutrition & …, 2010 - nutritionandmetabolism …
… either from genetic mutation of carnitine transporters or in … Carnitine deficiency occurs in aberrations of carnitine … of L-carnitine, the biologically active form of carnitine, is ameliorative for …
AM Evans, G Fornasini - Clinical pharmacokinetics, 2003 - Springer
… Similarly, many forms of secondary carnitine deficiency, including some drug-induced … carnitine deficiency due to the unrestricted loss of L-carnitine through the dialyser, and L-carnitine …
Number of citations: 385 link.springer.com
CJ Rebouche - Annals of the New York Academy of Sciences, 2004 - Wiley Online Library
… carnitine supplement or by intravenous infusion of carnitine. A “threshold” effect is observed at near-normal plasma carnitine concentrations, above which the rate of carnitine … carnitine …
Number of citations: 522 nyaspubs.onlinelibrary.wiley.com
MM Adeva‐Andany, I Calvo‐Castro… - IUBMB …, 2017 - Wiley Online Library
… A esters to acyl-carnitine esters. Carnitine acyl-carnitine translocase transports acyl-carnitine esters across the inner mitochondrial membrane in exchange for free l-carnitine that exits …
Number of citations: 167 iubmb.onlinelibrary.wiley.com
PR Borum - Annual review of nutrition, 1983 - annualreviews.org
… Carnitine nutriture received little attention until 1973 (66 years after the discovery of carnitine), when the first carnitine deficient patient was described (79). Nutritionists had …
Number of citations: 384 www.annualreviews.org
G Fraenkel, S Friedman - Vitamins & Hormones, 1957 - Elsevier
… It is quite possible that even the few forms in which carnitine has not been … carnitine for development. If this animal is grown on diets containing the minimum quantity of carnitine …
Number of citations: 229 www.sciencedirect.com
J Pekala, B Patkowska-Sokola… - Current drug …, 2011 - ingentaconnect.com
… carnitine is bound and transported by the active L-carnitine transport system of cell membranes, thereby diminishing the L-carnitine … In addition to L-carnitine, the total body carnitine pool …
Number of citations: 349 www.ingentaconnect.com
N Longo, C Amat di San Filippo… - American Journal of …, 2006 - Wiley Online Library
… oxidation (carnitine palmitoyl transferase 2, … carnitine transporter causes primary carnitine deficiency, characterized by increased losses of carnitine in the urine and decreased carnitine …
Number of citations: 598 onlinelibrary.wiley.com
ZY Wang, YY Liu, GH Liu, HB Lu, CY Mao - Life sciences, 2018 - Elsevier
… fatty acyl CoA with carnitine in the presence of carnitine palmitoyl … , carnitine palmitoyltransferase/carnitine acyltransferase I (… with the carnitine-fatty acid product discharges …
Number of citations: 159 www.sciencedirect.com

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